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Compound of Interest

3-chloromethyl-5,6-dihydro-2H-
Compound Name:

pyran
CAS No.: 97986-35-1
Cat. No.: B8511775

Get Quote

Executive Summary & Utility

3-Chloromethyl-5,6-dihydro-2H-pyran is a versatile building block used primarily in the
construction of complex spirocyclic alkaloids and pharmaceutical scaffolds. Unlike its isomer,
3,4-dihydro-2H-pyran (an enol ether used for alcohol protection), this 5,6-dihydro isomer
possesses a distinct reactivity profile due to the position of the double bond (C3-C4) and the
allylic chloride functionality.

Primary Applications:

+ Divergent Synthesis: Precursor for spiro-pyran derivatives via nucleophilic substitution at the
chloromethyl group.

o Alkaloid Scaffolds: Key intermediate in the total synthesis of naturally occurring pyran-based
products.

« Stability: More stable to hydrolysis than the corresponding enol ether isomers (e.g., 5-
chloromethyl-3,4-dihydro-2H-pyran).

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8511775#bc-rfq
https://www.benchchem.com/product/b8511775/docs?utm_src=pdf-body#spectroscopic-characterization-guide-3-chloromethyl-5-6-dihydro-2h-pyran-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8511775?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Spectroscopic Profile: The "Product"

The following data represents the definitive characterization profile for pure 3-chloromethyl-
5,6-dihydro-2H-pyran synthesized via FeCls-catalyzed Prins cyclization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most diagnostic feature of this compound is the absence of the highly deshielded enol
ether proton (~6.4 ppm) found in 3,4-dihydro-2H-pyran isomers. Instead, look for a vinyl signal
around 5.8 ppm and a distinct singlet for the chloromethyl group.

Table 1: *H NMR Data (400 MHz, CDCl3)
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Position

Shift (3,
ppm)

Multiplicity

Integration

Assignment

Diagnostic
Note

C4-H

5.75-5.85

Triplet (t) /
Multiplet (m)

1H

Vinyl Proton

Key ldentifier:
Upfield from
enol ether

protons.

-CH2ClI

4.05-4.15

Singlet (s)

2H

Chloromethyl

Sharp singlet;
confirms
substitution at
C3.

C2-H:

4.10-4.20

Broad Singlet
(br s)

2H

O-CHa-C=

Allylic &
adjacent to
Oxygen.
Slightly
broadened by
long-range

coupling.

C6-Hz

3.75-3.85

Triplet (t, J =
5.5 Hz)

2H

O-CH2-CH=

Typical ether
chemical
shift.

C5-H2

2.15-2.25

Multiplet (m)

2H

-CHz-

Allylic
methylene;
couples to
C4-H and C6-
H.

Table 2: 13C NMR Data (100 MHz, CDCls)
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Position Shift (6, ppm) Type Assighment

C3 132.0-134.0 Quaternary (C) Substituted viny
carbon.

C4 120.0-123.0 Methine (CH) Vinyl carbon.

Cc2 66.0 — 68.0 Methylene (CH-2) Allylic ether carbon.

C6 63.0 —64.5 Methylene (CH2) Ether carbon.

-CH2CI 45.0-47.0 Methylene (CHz) Chloromethyl group.

C5 25.0-27.0 Methylene (CH2) Ring methylene.

B. Infrared (IR) Spectroscopy

e C=C Stretch: ~1670 cm~* (Weak to medium intensity; distinguishes from saturated analogs).

e C-O Stretch: 1080 — 1150 cm~1 (Strong; characteristic of cyclic ethers).

e C-CI Stretch: ~700 — 750 cm~t (Medium).

C. Mass Spectrometry (MS)[2]

e Molecular lon (M*): m/z ~146/148 (3:1 ratio due to 3>CI/3’Cl).

e Base Peak: Often [M - ClI]* (m/z ~111) or retro-Diels-Alder fragmentation products.

Comparative Analysis: Alternatives & Impurities

To ensure scientific integrity, one must distinguish the target product from its common isomers

and precursors.

Table 3: Diaghostic Comparison
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Alternative A: Isomer  Alternative B:
Target Product (3-

(5-chloromethyl- Saturated (3-
Feature chloromethyl-5,6- .
. 3,4-dihydro-2H- chloromethyl-
dihydro-2H-pyran)
pyran) tetrahydropyran)

Double bond at C5-C6
Structure Double bond at C3-C4 No double bond
(Enol Ether)

] ~6.3 ppm (C6-H,
Vinyl tH NMR ~5.8 ppm (C4-H) ) None
adjacent to O)

- , Unstable (Hydrolyzes
Stability Stable (Allylic ether) o ] Very Stable
easily in acid)

C=C at 1640 cm—!
IR Spectrum C=Cat1670cm~! No C=C peak
(Enol ether)

. . . Standard alkyl halide
Reactivity Sn2 active at -CH2Cl Electrophilic at C6 o
reactivity

Experimental Protocol: Synthesis &
Characterization

Methodology based on FeCls-catalyzed Prins cyclization (Ma et al., 2013).[1][2]

Step 1: Reagents & Setup

e Substrate: 3,4-Pentadien-1-ol (Allenol).

Reagent: Paraformaldehyde (1.2 equiv).

Catalyst: FeCls (anhydrous, 5 mol%).

Solvent: Dichloromethane (DCM), anhydrous.

Additives: TMSCI (Trimethylsilyl chloride, 1.0 equiv) as the chloride source.

Step 2: Reaction Workflow
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e Preparation: In a flame-dried flask under Argon, dissolve 3,4-pentadien-1-ol (1.0 mmol) and
paraformaldehyde (1.2 mmol) in DCM (10 mL).

o Catalysis: Add FeCls (5 mol%) followed by TMSCI (1.0 mmol) dropwise at 0°C.

e Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 4—-8 hours.
Monitor by TLC (Hexane/EtOAc 10:1).

¢ Quench: Quench with saturated agueous NaHCOs solution.

o Extraction: Extract with DCM (3x), dry organic layer over NazSOa4, and concentrate in vacuo.

Step 3: Purification

e Method: Flash Column Chromatography.

o Stationary Phase: Silica Gel (200-300 mesh).

e Eluent: Gradient of Hexane/Ethyl Acetate (starting 50:1 to 20:1).

e Note: The product is an oil. Avoid prolonged exposure to silica if acidic.
Visualizations

Diagram 1: Synthesis Pathway & Mechanism

This flow illustrates the highly selective Prins cyclization used to generate the target scaffold.
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Caption: FeCls-catalyzed Prins cyclization of allenols provides high regioselectivity for the 3-
chloromethyl-5,6-dihydro-2H-pyran scaffold.[1][2]

Diagram 2: Diagnostic Decision Tree

Use this logic flow to confirm the identity of your isolated product.
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Caption: NMR decision tree for distinguishing the target 5,6-dihydro isomer from saturated and
enol ether alternatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b8511775?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8511775?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

